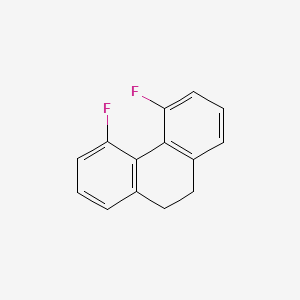

4,5-Difluoro-9,10-dihydrophenanthrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic molecules characterized by the fusion of two or more aromatic rings. espublisher.comnih.gov They are found in substances like crude oil and coal and are formed during the incomplete combustion of organic materials. cdc.gov The phenanthrene (B1679779) molecule, with its three fused benzene (B151609) rings in a distinctive angular arrangement, serves as a fundamental structural core for a wide array of more complex PAHs. espublisher.com

The compound 4,5-Difluoro-9,10-dihydrophenanthrene belongs to a specific subgroup of PAHs. The "9,10-dihydro" prefix indicates that the double bond between carbons 9 and 10 in the central ring of phenanthrene has been saturated, typically by the addition of two hydrogen atoms. prepchem.comnih.gov This partial saturation distinguishes it from the fully aromatic parent compound, phenanthrene. Such dihydrophenanthrene structures are not only synthetic curiosities but are also found in nature, with some derivatives being isolated from various plant species. nih.govmdpi.com The addition of fluorine atoms, in this case at the 4 and 5 positions, places the molecule into the category of fluorinated PAHs (F-PAHs), a class of compounds that has garnered significant interest for its potential in materials science. nii.ac.jpnih.gov

Significance of Fluorine Substitution in Organic Chemistry

The strategic incorporation of fluorine into organic molecules is a powerful tool for modifying their chemical and physical properties. pen2print.orgresearchgate.net Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov This combination imparts unique characteristics to fluorinated compounds compared to their non-fluorinated analogs. rsc.org

Key effects of fluorine substitution include:

Electronic Effects : The high electronegativity of fluorine can significantly lower the energy levels of a molecule's frontier orbitals (HOMO and LUMO). This can increase resistance to oxidation and alter the electronic behavior of π-conjugated systems, a property that is highly relevant for organic electronic materials. oup.com

Stability : The strength of the C-F bond often enhances the thermal and metabolic stability of a molecule. nih.gov

Conformational Changes : The introduction of substituents, including fluorine, at the 4 and 5 positions of a dihydrophenanthrene skeleton can induce significant steric strain. This strain often results in a distortion of the polycyclic framework, leading to a non-planar, twisted conformation. acs.org This induced chirality is a key area of study in substituted dihydrophenanthrenes.

The "fluorine effect" can lead to new reactivities and transformations that are not observed in their non-fluorinated counterparts, opening avenues for novel synthetic methods and the creation of materials with unique functions. researchgate.netrsc.org

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂ |

| Molar Mass | 216.22 g/mol |

| CAS Number | 108665-36-7 |

| IUPAC Name | 4,5-difluoro-9,10-dihydrophenanthrene |

Data sourced from PubChem CID 13775843. nih.gov

Overview of Research Trajectories in Fluorinated Dihydrophenanthrenes

Research into fluorinated dihydrophenanthrenes, including 4,5-Difluoro-9,10-dihydrophenanthrene, is primarily driven by their potential application in materials science and as building blocks in organic synthesis. Studies on related 4,5-disubstituted 9,10-dihydrophenanthrenes have shown that the substituents in these "bay region" positions cause significant skeletal deformation, forcing the biphenyl (B1667301) moiety to adopt a twisted, helical conformation. acs.org This structural feature is of great interest for developing chiral materials.

Synthetic strategies towards fluorinated phenanthrene systems often involve advanced organic reactions. For example, domino reactions of fluorinated allenes have been used to create aryne precursors that can be transformed into complex, π-extended PAHs. nii.ac.jpresearchgate.net The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is another powerful method for constructing F-PAH frameworks. nih.govresearchgate.net While many studies focus on creating fully aromatic F-PAHs for use as n-type semiconductors in electronic devices, the dihydrophenanthrene core serves as a crucial intermediate. nih.gov

Structure

3D Structure

Properties

CAS No. |

108665-36-7 |

|---|---|

Molecular Formula |

C14H10F2 |

Molecular Weight |

216.22 g/mol |

IUPAC Name |

4,5-difluoro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H10F2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-6H,7-8H2 |

InChI Key |

IPDAAGWNRONPEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)F)C3=C1C=CC=C3F |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Difluoro 9,10 Dihydrophenanthrene and Its Analogues

Intermolecular Dimerization Approaches

Intermolecular dimerization strategies construct the central structural framework by joining two separate precursor molecules. A key example of this approach is the McMurry reaction, which facilitates the formation of the critical central bond of the phenanthrene (B1679779) system through reductive coupling of carbonyl groups.

McMurray Dimerization Strategies

The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two ketone or aldehyde groups. wikipedia.org This reaction utilizes a low-valent titanium species, typically generated in situ from titanium chlorides like TiCl₃ or TiCl₄ and a reducing agent such as zinc-copper couple, lithium aluminum hydride, or magnesium. wikipedia.orgnih.gov

The mechanism involves two main stages:

Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups initiates the coupling, forming a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.orgorganic-chemistry.org

Deoxygenation: The oxophilic titanium then mediates the deoxygenation of this diolate, eliminating titanium oxides and forming the final alkene product. wikipedia.org

For the synthesis of a dihydrophenanthrene core, this reaction is applied in an intramolecular fashion to a biphenyl (B1667301) dialdehyde (B1249045) precursor. The intramolecular coupling of a suitably substituted 2,2'-diformylbiphenyl derivative forges the central double bond, yielding the corresponding phenanthrene. Subsequent reduction of this phenanthrene would produce the target 9,10-dihydrophenanthrene (B48381). The McMurry reaction is particularly effective for intramolecular cyclizations, which are often entropically favored. youtube.com

| Reaction Type | Key Reagents | Intermediate | Product |

| McMurry Coupling | Low-valent Titanium (from TiCl₄ + Zn) | Titanium Pinacolate | Alkene |

Precursor Synthesis and Functionalization

The success of the McMurry dimerization strategy hinges on the availability of the requisite precursor, in this case, 2,2'-diformyl-6,6'-difluorobiphenyl. The synthesis of this key intermediate begins with the appropriate difluorobiphenyl.

A general route to such precursors involves several steps:

Biphenyl Formation: A substituted fluorobenzene (B45895) can undergo coupling reactions, such as the Ullmann coupling, to form the core 6,6'-difluorobiphenyl structure.

Introduction of Functional Groups: The next step is the introduction of functional groups that can be converted into aldehydes. This is typically achieved through ortho-lithiation followed by reaction with a formylating agent.

Conversion to Aldehydes: Functional groups such as hydroxymethyl or cyano groups are then oxidized or reduced, respectively, to afford the final dialdehyde. The oxidation of hydroxymethyl groups to aldehydes is a common transformation in organic synthesis.

The strategic placement of the fluoro-substituents on the starting materials is crucial for ensuring the formation of the desired 4,5-difluoro substitution pattern on the final dihydrophenanthrene product.

Intramolecular Oxidative Coupling Reactions

Intramolecular oxidative coupling provides a direct and efficient pathway to the phenanthrene skeleton by forming a carbon-carbon bond between two existing aryl rings within a single precursor molecule, typically a substituted biphenyl.

Catalytic Systems for Oxidative Cyclization

Palladium-catalyzed reactions are prominent in this category. These methods typically involve the intramolecular C-H activation of a biphenyl precursor. nih.gov The catalytic cycle generally requires a palladium(II) catalyst and a stoichiometric oxidant to regenerate the active catalyst and drive the reaction forward. diva-portal.org

Common catalytic systems and oxidants include:

Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used palladium catalyst.

Silver Carbonate (Ag₂CO₃): Often used as the oxidant in these cyclizations. nih.gov

Copper(II) Acetate (Cu(OAc)₂): Can serve as an oxidant, controlling the regioselectivity in some cases. nih.gov

Molecular Oxygen (O₂): An ideal, environmentally benign terminal oxidant, though its use can sometimes require co-catalysts or specific ligand systems to be effective. nih.gov

These reactions proceed via the formation of a palladacycle intermediate, followed by reductive elimination to form the new C-C bond, yielding the cyclized product. The resulting Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle.

| Catalyst System | Typical Oxidant(s) | Key Feature |

| Pd(OAc)₂ / Ligand | O₂, Cu(OAc)₂, AgOAc | Enables aerobic oxidation and can control regioselectivity. nih.gov |

| Pd(TFA)₂ | Ag₂CO₃ | Effective for dehydrogenative intramolecular arylation. nih.gov |

| Sn-mediated Radical | AIBN | Allows for an oxidatively terminated radical cascade. nih.govacs.org |

Regioselectivity in Cyclization Processes

Regioselectivity—the control over which C-H bond participates in the cyclization—is a critical aspect of these reactions, particularly with unsymmetrically substituted biphenyl precursors. The outcome is governed by both steric and electronic factors. nih.gov

Steric Hindrance: Bulky substituents on the biphenyl rings can sterically hinder the approach of the catalyst to nearby C-H bonds, thereby directing the cyclization to less hindered positions. For instance, in meta-substituted precursors, cyclization often occurs at the more accessible ortho-position away from the substituent. nih.gov

Electronic Effects: The electronic nature of the substituents influences the reactivity of the C-H bonds. Electron-donating groups can activate the aryl ring, while electron-withdrawing groups can deactivate it. This electronic influence can be a determining factor in the regioselectivity of the C-H activation step. nih.gov

Oxidant/Ligand Control: In some palladium-catalyzed systems, the choice of the oxidant or the ancillary ligand can dramatically influence the site of cyclization. Different oxidants can promote reductive elimination from different palladacycle intermediates, leading to distinct regioisomers. nih.gov

Photocyclization Pathways

Photocyclization, particularly the Mallory reaction, is a classic and highly effective method for synthesizing phenanthrenes and their derivatives from stilbene (B7821643) precursors. beilstein-journals.orgnih.gov This reaction proceeds via a light-induced 6π-electrocyclization.

The process for forming a 4,5-disubstituted-9,10-dihydrophenanthrene would involve a stilbene precursor with fluorine atoms at the 2- and 2'-positions. The key steps are:

Photoisomerization: Irradiation with UV light causes the isomerization of the thermodynamically more stable E-(trans)-stilbene to the Z-(cis)-stilbene. beilstein-journals.org

Electrocyclization: The Z-isomer, now in a conformation that brings the ortho-positions of the two aryl rings into proximity, undergoes a conrotatory 6π-electrocyclic ring closure to form a transient trans-4a,4b-dihydrophenanthrene intermediate. nih.govscilit.com

Oxidation: This dihydrophenanthrene intermediate is typically unstable and readily rearomatizes. In the presence of an oxidizing agent, such as iodine or oxygen, it is oxidized to the corresponding phenanthrene. nih.govacs.org The initial product of this oxidation would be 4,5-difluorophenanthrene.

Reduction: To obtain the target 4,5-Difluoro-9,10-dihydrophenanthrene, the phenanthrene product from the photocyclization-oxidation sequence would need to be selectively reduced at the 9,10-position.

The dihydrophenanthrene intermediates are generally fleeting, but specific substitutions, such as with amino-borane groups, have been shown to enhance their stability, allowing for their isolation and characterization. nih.gov

Mallory Reaction Derivatives

The Mallory reaction is a powerful photochemical method for the synthesis of phenanthrenes and their derivatives through the intramolecular cyclization of stilbenes. wikipedia.org This reaction proceeds via the irradiation of a cis-stilbene (B147466) derivative, which undergoes cyclization to form a dihydrophenanthrene intermediate. wikipedia.org In the presence of an oxidizing agent, this intermediate is converted to the corresponding phenanthrene. wikipedia.org The reaction is compatible with a range of substituents, including fluorine. nih.gov

The synthesis of fluorinated phenanthrenes often utilizes the Mallory reaction, starting from appropriately substituted diarylethenes. researchgate.net For instance, 1,2-diarylfluoroethenes can be converted to their corresponding fluorinated benzo[c]phenanthrene (B127203) and chrysene (B1668918) derivatives via oxidative photocyclization. nih.gov The reaction conditions, such as the concentration of the stilbene precursor, can influence the product yields. nih.gov Higher dilutions have been found to favor the cyclization process for some fluoroalkenes. nih.gov The general mechanism involves the photochemical isomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes a conrotatory 6π-electrocyclization to form the trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.orgresearchgate.net Subsequent oxidation leads to the aromatic phenanthrene product. researchgate.net

| Feature | Description | References |

|---|---|---|

| Starting Material | Substituted cis-stilbene (can be formed in situ from the trans-isomer) | wikipedia.org |

| Key Step | Photochemical 6π-electrocyclization | wikipedia.orgresearchgate.net |

| Intermediate | trans-4a,4b-dihydrophenanthrene | researchgate.net |

| Typical Oxidant | Iodine, Oxygen | nih.govresearchgate.net |

| Fluorine Compatibility | The reaction tolerates fluoro substituents on the aromatic rings. | nih.govnih.gov |

Influence of Fluorine on Photochemical Reactivity

The presence of fluorine atoms on the stilbene precursor can significantly influence the photochemical reactivity and the efficiency of the Mallory reaction. Fluorination affects the electronic properties of the molecule, which in turn alters the energies of the frontier molecular orbitals (HOMO and LUMO) and the excited states. acs.orgacs.org

| Parameter | Influence of Fluorine | References |

|---|---|---|

| Electronic States | Can cause reordering of S1 and S2 states and lead to polar excited states. | acs.orgacs.orgnih.gov |

| Orbital Energies | Fluorination generally stabilizes the HOMO, with site-specific effects on HOMO-1 and HOMO-2. | acs.org |

| Reaction Efficiency | Can decrease the rate of photocyclization in some cases. | nih.gov |

| Photophysical Properties | Can lead to solvatochromic shifts in fluorescence, indicating a polar excited state. | acs.orgnih.gov |

Metal-Mediated and Catalyzed Synthetic Routes

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a powerful alternative for the synthesis of 9,10-dihydrophenanthrenes and phenanthrenes. espublisher.comespublisher.com Palladium-catalyzed C-H bond activation and Heck reactions have been successfully employed in the construction of these polycyclic aromatic hydrocarbons. espublisher.comespublisher.com One approach involves a palladium-catalyzed 6π electrocyclic reaction to form substituted 9,10-dihydrophenanthrene compounds. espublisher.com An alternative mechanism proposed involves an intramolecular Heck reaction. espublisher.com These methods provide a route to the dihydrophenanthrene core under thermal conditions, avoiding the photochemical setup required for the Mallory reaction. espublisher.com Palladium-catalyzed annulation of in-situ generated arynes with o-halostyrenes has also been developed for the synthesis of substituted phenanthrenes. datapdf.com

Indium-Catalyzed Strategies

Indium catalysts have been utilized in the synthesis of polycyclic aromatic hydrocarbons. nih.govresearchgate.net Indium(III)-catalyzed cyclization of aryl-substituted 1,1-difluoroallenes has been reported as a method to produce fluorinated PAHs. nih.gov Additionally, indium(III) complexes can catalyze the construction of polycyclic aromatic skeletons through the dehydration of 2-benzylic or 2-allylbenzaldehydes. researchgate.net Biphenyl derivatives containing an alkyne unit can be converted to substituted phenanthrenes using InCl3 as a catalyst. nih.govresearchgate.net

Other Transition Metal Catalysis (e.g., Rhodium-catalyzed C-H activation)

Rhodium-catalyzed C-H activation has emerged as a potent strategy for the synthesis of multisubstituted 9,10-dihydrophenanthrenes. acs.orgacs.org This method often involves a domino reaction sequence, starting from readily available 2-arylazaarenes and 1,6-enynes. acs.orgacs.org The process can proceed through Cp*Rh(III)-catalyzed C-H activation, followed by steps such as intramolecular Diels-Alder reaction and subsequent aromatization. acs.orgacs.org This one-pot synthesis is efficient and tolerates a wide range of functional groups. acs.org The sulfonamide group has also been shown to be a competent directing group for Rh(III)-catalyzed C-H functionalization, leading to sultam derivatives. nih.gov

Regioselective Fluorination Strategies for Phenanthrene Scaffolds

The direct and regioselective introduction of fluorine atoms onto a pre-existing phenanthrene or dihydrophenanthrene scaffold presents a significant challenge. However, various methods for the fluorination of polycyclic aromatic hydrocarbons (PAHs) have been explored. Direct fluorination of PAHs can be achieved using reagents like N-fluoro-2,4-dinitroimidazole, although this may lead to mixtures of products with modest yields. epa.gov Another approach involves the use of xenon difluoride for the fluorination of phenanthrene. acs.org

For more controlled fluorination, multi-step sequences are often necessary. These can involve the introduction of a directing group or a functional group that can be later converted to a fluorine atom, for instance, via a Sandmeyer-type reaction on an amino group. The regioselective functionalization of phenanthrene derivatives, such as 9-phenanthrenols, provides a handle for the introduction of various substituents at specific positions, which could potentially include fluorine. rsc.org The development of catalytic methods for the regioselective fluorination of unactivated C-H bonds is an active area of research and holds promise for the future synthesis of specifically substituted F-PAHs. nih.govescholarship.org

Fluoro Julia Olefination

The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of fluoroalkenes, which can serve as key precursors to 4,5-Difluoro-9,10-dihydrophenanthrene. nih.govnih.gov This reaction typically involves the condensation of a fluorinated sulfone with a carbonyl compound to generate a fluoroolefin. cas.cn The general mechanism involves the deprotonation of the fluorinated sulfone, followed by nucleophilic addition to the carbonyl compound, and subsequent elimination to form the double bond. alfa-chemistry.com

A plausible synthetic route to 4,5-Difluoro-9,10-dihydrophenanthrene using this methodology would begin with the synthesis of a suitably substituted 2,2'-difluorostilbene derivative. This could be achieved through a Fluoro Julia-Kocienski olefination between a fluorinated benzyl (B1604629) phenyl sulfone and a fluorinated benzaldehyde. The resulting difluorostilbene (B15388709) would then undergo a photochemical cyclization to form the 4,5-difluorophenanthrene core. Subsequent catalytic hydrogenation of the 9,10-double bond would yield the target molecule, 4,5-Difluoro-9,10-dihydrophenanthrene. researchgate.netprepchem.com

The photocyclization of stilbenes to dihydrophenanthrenes is a well-established reaction that proceeds through a 6π-electrocyclization of the cis-isomer. nih.govresearchgate.netmdpi.com The initially formed trans-4a,4b-dihydrophenanthrene intermediate is typically unstable and is oxidized to the corresponding phenanthrene. nih.govresearchgate.net However, by carefully controlling the reaction conditions and potentially using specific substituents to stabilize the dihydrophenanthrene intermediate, its isolation is possible. nih.gov

Table 1: Key Steps in the Proposed Fluoro Julia Olefination Route

| Step | Reaction | Reactants | Product |

| 1 | Fluoro Julia-Kocienski Olefination | Fluorinated benzyl phenyl sulfone, Fluorinated benzaldehyde | 2,2'-Difluorostilbene derivative |

| 2 | Photochemical Cyclization | 2,2'-Difluorostilbene derivative | 4,5-Difluorophenanthrene |

| 3 | Catalytic Hydrogenation | 4,5-Difluorophenanthrene | 4,5-Difluoro-9,10-dihydrophenanthrene |

C-F Bond Activation Approaches

The activation and functionalization of carbon-fluorine (C-F) bonds offer a direct and increasingly utilized strategy for the synthesis of complex fluorinated molecules. researchgate.netmdpi.com Given the high strength of the C-F bond, this approach often requires transition-metal catalysis or the use of strong Lewis acids. researchgate.net

A potential C-F bond activation strategy for the synthesis of 4,5-Difluoro-9,10-dihydrophenanthrene could involve an intramolecular cyclization of a 2,2'-difluoro-6,6'-disubstituted biphenyl precursor. The substituents at the 6 and 6' positions would be designed to undergo a coupling reaction, facilitated by the activation of the adjacent C-F bonds. For instance, an aluminium-mediated aromatic C-F bond activation could be employed to achieve regioselective C-C bond formation. nih.gov This approach has been successfully used for the construction of benzene-fused triphenylene (B110318) frameworks from 2-(biphenyl-2-yl)-1-fluoronaphthalenes. nih.gov

Another approach could involve the photocatalytic C-F bond activation. nih.gov This method allows for the generation of aryl radicals from polyfluoroarenes under mild conditions, which can then participate in various bond-forming reactions.

Table 2: Comparison of C-F Bond Activation Methods

| Method | Catalyst/Reagent | Conditions | Advantages |

| Transition-Metal Catalysis | Ni, Pd, etc. | Varies | High efficiency and selectivity |

| Lewis Acid Mediation | AlCl₃ | Varies | Regioswitchable C-C bond formation nih.gov |

| Photocatalysis | Organic photoredox catalyst | Mild, visible light | Environmentally friendly, broad substrate scope nih.gov |

Introduction of Fluorine via Fluorinated Building Blocks (e.g., difluoroallenes)

The use of fluorinated building blocks provides an efficient way to incorporate fluorine atoms into complex molecules. nih.gov gem-Difluoroallenes, in particular, have emerged as versatile precursors for the synthesis of diverse fluorinated compounds. rsc.org They can participate in various cycloaddition reactions to construct polycyclic frameworks.

A plausible route to a 4,5-Difluoro-9,10-dihydrophenanthrene analogue using a difluoroallene building block could involve an intermolecular annulation of a benzyne (B1209423) with a difluoroallene. This type of reaction has been shown to selectively produce phenanthrenes and dihydrophenanthrenes. researchgate.net The reaction of an appropriately substituted benzyne with a difluoroallene could lead to the formation of a difluorinated dihydrophenanthrene skeleton.

Difluorinated polycyclic aromatic hydrocarbons have also been synthesized through the tandem cyclization of bis(1,1-difluoroallene)s catalyzed by In(III). researchgate.net This methodology allows for the construction of multiple rings in a single step.

Table 3: Reactions of Difluoroallenes in Polycyclic Synthesis

| Reaction Type | Reactants | Catalyst/Mediator | Product Type |

| Intermolecular Annulation | Benzyne, Difluoroallene | - | Phenanthrenes/Dihydrophenanthrenes researchgate.net |

| Tandem Cyclization | Bis(1,1-difluoroallene)s | In(III) | Difluorinated PAHs researchgate.net |

Green Chemistry Principles in Fluorinated Polycyclic Hydrocarbon Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing fluorinated polycyclic hydrocarbons, several green chemistry principles can be applied to minimize the environmental impact.

One key principle is the use of safer solvents and reaction conditions. For instance, the development of photocatalytic C-F bond activation methods allows reactions to be conducted under mild conditions using visible light, reducing the need for high temperatures and harsh reagents. nih.gov

Another principle is atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product. The use of catalytic methods, such as transition-metal-catalyzed C-F bond activation, is inherently more atom-economical than stoichiometric reactions.

Furthermore, the development of synthetic routes that avoid the use of hazardous reagents is a crucial aspect of green chemistry. For example, recent advancements have focused on PFAS-free synthesis of fluorinated compounds, utilizing safer fluorine sources like caesium fluoride. sciencedaily.com The use of flow chemistry can also contribute to safer and more controlled reaction conditions. sciencedaily.com

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Fluorinated PAH Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic reactions over stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and developing PFAS-free methods. sciencedaily.com |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents or solvent-free conditions. |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as photocatalysis. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Preferring catalytic reagents over stoichiometric reagents. |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous materials and reaction conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For 4,5-Difluoro-9,10-dihydrophenanthrene, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of its molecular framework.

Proton NMR (¹H NMR) Analysis of the Dihydrophenanthrene Bridge

The ¹H NMR spectrum of 4,5-Difluoro-9,10-dihydrophenanthrene is expected to exhibit distinct signals corresponding to the protons of the dihydrophenanthrene bridge and the aromatic rings. The ethano-bridge protons at the C9 and C10 positions are particularly informative.

In the parent compound, 9,10-dihydrophenanthrene (B48381), the protons of the ethano bridge typically appear as a singlet at approximately 2.87 ppm nih.gov. For the 4,5-difluoro derivative, the introduction of electronegative fluorine atoms is anticipated to induce a downfield shift in the signals of the neighboring aromatic protons due to deshielding effects. The bridge protons, being further away, might experience a more subtle shift. The aromatic region of the spectrum would likely display a complex series of multiplets due to spin-spin coupling between the aromatic protons and with the fluorine nuclei.

Table 1: Expected ¹H NMR Chemical Shifts for the Dihydrophenanthrene Bridge

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H-9, H-10 | ~2.9 | Singlet |

Note: The chemical shift is an approximation based on the parent compound and may be influenced by the fluorine substituents.

Fluorine NMR (¹⁹F NMR) for Structural Confirmation

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that is very sensitive to the local electronic environment wikipedia.org.

Due to the scarcity of direct experimental ¹⁹F NMR data for 4,5-Difluoro-9,10-dihydrophenanthrene, computational methods, particularly Density Functional Theory (DFT), have become a reliable tool for predicting ¹⁹F chemical shifts in fluorinated aromatic compounds nih.govacs.orgnih.gov. These predictions, when correlated with experimental data from analogous compounds, can provide a high degree of confidence in structural assignments. For fluorinated polycyclic aromatic hydrocarbons, the ¹⁹F chemical shifts are influenced by the position of the fluorine atom on the aromatic ring nih.gov. In the case of 4,5-Difluoro-9,10-dihydrophenanthrene, the two fluorine atoms are in chemically equivalent environments, and thus a single signal is expected in the ¹⁹F NMR spectrum.

To further probe the molecular structure, advanced 2D NMR techniques can be employed. Experiments such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlation information, confirming the proximity of the fluorine atoms to specific protons in the molecule. Additionally, ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish through-bond connectivities between the fluorine atoms and the carbon skeleton nih.gov. These techniques are invaluable for unambiguous signal assignment, especially in complex molecules.

Carbon NMR (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbons bonded to fluorine are split into doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large (around 240-260 Hz) acdlabs.comblogspot.commagritek.comresearchgate.net. Carbons that are two or three bonds away from a fluorine atom will also exhibit smaller couplings (²JCF and ³JCF).

For 4,5-Difluoro-9,10-dihydrophenanthrene, the carbon atoms C4 and C5, being directly attached to fluorine, are expected to appear as doublets with large coupling constants. The other aromatic and aliphatic carbons will also show couplings to the fluorine atoms, providing a detailed map of the carbon skeleton and the location of the fluorine substituents.

Table 2: Predicted ¹³C NMR Characteristics for Key Carbons

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (Hz) |

| C4, C5 | Aromatic region | Doublet | ¹JCF ≈ 240-260 |

| C9, C10 | Aliphatic region | - | - |

Note: Chemical shifts and coupling constants are general predictions for fluorinated aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

In related 4,5-disubstituted phenanthrene (B1679779) systems, such as 4,5-dibromophenanthrene, significant distortion from planarity is observed due to the steric strain imposed by the bulky substituents in the bay region nih.gov. The presence of the two bromine atoms forces the terminal rings to twist away from each other nih.gov. A similar, though less pronounced, distortion would be expected for 4,5-Difluoro-9,10-dihydrophenanthrene. The smaller van der Waals radius of fluorine compared to bromine would likely result in a less severe deviation from planarity. The crystal packing would be influenced by intermolecular interactions, potentially including C-H···F hydrogen bonds.

Atropisomeric Twist Angles and Conformational Analysis

The concept of atropisomerism is central to understanding the three-dimensional structure of 4,5-Difluoro-9,10-dihydrophenanthrene. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, leading to distinct and isolable conformers. In the case of 4,5-disubstituted 9,10-dihydrophenanthrenes, the steric hindrance between the substituents at the 4 and 5 positions restricts the free rotation of the biphenyl (B1667301) core, giving rise to stable, non-interconverting atropisomers.

The parent compound, 9,10-dihydrophenanthrene, is not planar and possesses a significant dihedral angle between the two phenyl rings. High-resolution electronic spectroscopy has revealed that in its ground state (S₀), 9,10-dihydrophenanthrene adopts a non-planar configuration with a dihedral angle of approximately 21.5°. researchgate.netchemrxiv.org This inherent twist is a consequence of the steric strain within the dihydrophenanthrene framework.

Computational studies on these halogenated analogues have revealed a two-stage atropisomeric interconversion process for the chloro and bromo derivatives, involving asynchronous rotations of the dimethylene bridge and the biaryl axis. In contrast, the difluoro analogue is predicted to have a more synchronous rotation. researchgate.net This highlights the unique conformational dynamics imparted by the fluorine substituents.

Table 1: Comparison of Atropisomeric Twist Angles in 4,5-Disubstituted-9,10-dihydrophenanthrene Derivatives

| Compound | Substituent | Atropisomeric Twist Angle (°) |

| 9,10-Dihydrophenanthrene | H | ~21.5 |

| 4,5-Difluoro-9,10-dihydrophenanthrene-2,3,6,7-tetraol derivative | F | 32 |

| 4,5-Dichloro-9,10-dihydrophenanthrene derivative | Cl | 46 |

| 4,5-Dibromo-9,10-dihydrophenanthrene derivative | Br | 48 |

Note: Data for halogenated derivatives are from tetramethylated synthetic precursors.

Impact of Fluorine Substitution on Molecular Planarity

The increased twist angle observed in fluorinated derivatives compared to the unsubstituted parent compound is a direct consequence of the steric repulsion between the fluorine atoms. Although fluorine has a relatively small van der Waals radius compared to other halogens, its presence in the constrained bay region forces the biphenyl unit to twist to a greater degree to alleviate this steric strain. This effect is a well-documented phenomenon in substituted biphenyls and related polycyclic aromatic systems.

The degree of planarity has significant implications for the electronic properties of the molecule, including its conjugation and, consequently, its photophysical characteristics. A more twisted conformation leads to reduced overlap between the π-orbitals of the two phenyl rings, which can alter the absorption and emission spectra of the compound.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, provides a powerful tool for probing the molecular structure and bonding within 4,5-Difluoro-9,10-dihydrophenanthrene. While specific Raman spectra for this compound were not found in the surveyed literature, the expected vibrational modes can be inferred from the analysis of related fluorinated aromatic compounds and the parent 9,10-dihydrophenanthrene.

The Raman spectrum of 4,5-Difluoro-9,10-dihydrophenanthrene would be characterized by a series of distinct bands corresponding to the various vibrational modes of the molecule. Key features to expect would include:

C-F Stretching Vibrations: The carbon-fluorine stretching modes are typically strong in the infrared spectra but can also be observed in the Raman spectra. These vibrations are expected to appear in the region of 1000-1400 cm⁻¹. The precise frequency will be influenced by the coupling with other vibrational modes and the electronic environment.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds will give rise to bands in the high-frequency region of the spectrum, typically around 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching modes of the methylene (B1212753) groups in the 9 and 10 positions will appear at slightly lower frequencies than the aromatic C-H stretches, generally in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations: The characteristic breathing and stretching modes of the benzene (B151609) rings will be present in the fingerprint region of the spectrum (approximately 1400-1600 cm⁻¹). The substitution pattern, including the presence of the fluorine atoms, will influence the exact positions and intensities of these bands.

Skeletal Vibrations: Low-frequency modes corresponding to the twisting and bending of the entire molecular skeleton, including the biphenyl twist, would also be present. These modes are often sensitive to the conformational state of the molecule.

The analysis of the Raman spectrum, potentially in conjunction with theoretical calculations, would provide a detailed fingerprint of 4,5-Difluoro-9,10-dihydrophenanthrene, allowing for its unambiguous identification and offering further insights into its structural and bonding characteristics.

Computational and Theoretical Investigations of 4,5 Difluoro 9,10 Dihydrophenanthrene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4,5-Difluoro-9,10-dihydrophenanthrene, DFT studies provide crucial insights into its conformational preferences, electronic structure, and spectroscopic characteristics.

The substitution of fluorine atoms at the 4 and 5 positions of the 9,10-dihydrophenanthrene (B48381) core introduces significant steric hindrance, leading to axial chirality and the potential for atropisomerism. These atropisomers are stereoisomers that can be interconverted by rotation about a single bond, but where the rotational barrier is high enough to allow for their isolation.

Computational studies on a series of 4,5-dihalo-9,10-dihydrophenanthrenes have shown that the nature of the halogen atom significantly influences the atropisomeric interconversion process. For chloro- and bromo-derivatives, DFT calculations revealed a two-stage interconversion mechanism involving asynchronous rotations of the dimethylene bridge and the biaryl axis. However, for 4,5-Difluoro-9,10-dihydrophenanthrene, a more synchronous rotational process is predicted. This difference is attributed to the smaller van der Waals radius of fluorine compared to chlorine and bromine, which alters the steric interactions governing the rotational pathway.

While specific energetic data for the rotational barrier of 4,5-Difluoro-9,10-dihydrophenanthrene is not extensively reported, studies on related atropisomeric systems provide a framework for understanding its conformational energetics. The rotational barrier is a key parameter determining the stability of the atropisomers at a given temperature. An energy barrier of approximately 24 kcal/mol is generally considered sufficient for the isolation of atropisomers at room temperature.

Table 1: Calculated Rotational Barriers for Related Atropisomeric Systems| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Substituted Biaryl Atropisomer A | DFT (B3LYP/6-31G(d)) | 17.0 |

| Substituted Biaryl Atropisomer B | DFT (B3LYP/6-31G(d)) | 26.0 |

| Aza-quinolinone Atropisomer | DFT | 26.0 |

The electronic properties of 4,5-Difluoro-9,10-dihydrophenanthrene are significantly influenced by the presence of the electron-withdrawing fluorine atoms. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

For the parent 9,10-dihydrophenanthrene, DFT calculations have shown that the HOMO-LUMO transition involves a redistribution of electron density from the periphery of the aromatic rings to the central biphenyl (B1667301) linkage. The introduction of fluorine atoms is expected to lower the energies of both the HOMO and LUMO due to their inductive effect. This, in turn, can affect the HOMO-LUMO energy gap, which is a crucial parameter for determining the molecule's stability and its potential applications in electronic devices.

Studies on other fluorinated aromatic systems have demonstrated that the degree of fluorination can be used to systematically tune the molecular electronic energy levels. This principle suggests that the electronic properties of 4,5-Difluoro-9,10-dihydrophenanthrene can be rationally modified for specific applications.

Table 2: Frontier Molecular Orbital Energies for 9,10-Dihydrophenanthrene and Related Aromatic Compounds| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 9,10-Dihydrophenanthrene | CIS/6-31G | -8.23 | 1.22 | 9.45 |

| Biphenyl | CIS/6-31G | -8.84 | 1.25 | 10.09 |

| Phenanthrene (B1679779) | CIS/6-31G | -7.89 | -0.27 | 7.62 |

DFT calculations are widely used for the prediction of various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (IR and Raman). For 4,5-Difluoro-9,10-dihydrophenanthrene, these predictions can aid in its experimental characterization.

Vibrational Spectroscopy: The prediction of IR and Raman spectra through DFT calculations can provide a detailed understanding of the vibrational modes of a molecule. For 9,10-dihydrophenanthrene, experimental and theoretical studies have identified the characteristic vibrational frequencies. The introduction of fluorine atoms would lead to new vibrational modes associated with C-F bonds and would also perturb the existing modes of the dihydrophenanthrene skeleton. These calculated spectra can serve as a reference for the experimental identification and characterization of 4,5-Difluoro-9,10-dihydrophenanthrene.

Table 3: Predicted Vibrational Frequencies for Related Aromatic Systems| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Benzene (B151609) | C-H stretch | ~3000-3100 |

| Benzene | C=C stretch | ~1400-1600 |

| Fluorobenzene (B45895) | C-F stretch | ~1200-1300 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions in condensed phases.

While specific MD simulations for 4,5-Difluoro-9,10-dihydrophenanthrene have not been reported, simulations of related halogenated aromatic compounds can provide valuable information on their expected dynamic behavior. MD simulations can be used to explore the conformational landscape of flexible molecules and to assess the stability of different conformers in solution. For 4,5-Difluoro-9,10-dihydrophenanthrene, MD simulations could be employed to study the atropisomeric interconversion process in different solvents, providing a more detailed picture of the dynamics than static DFT calculations alone. The simulations would allow for the observation of the rotational motion around the biaryl axis and the associated changes in the molecule's geometry over time.

In the solid state or in solution, the properties of 4,5-Difluoro-9,10-dihydrophenanthrene will be influenced by its interactions with neighboring molecules. The fluorine atoms can participate in various non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. MD simulations are well-suited to investigate these intermolecular interactions and their impact on the structure and properties of the condensed phase.

Studies on other fluorinated aromatic hydrocarbons have shown that fluorine substitution can significantly alter intermolecular packing and interactions. These interactions play a crucial role in determining properties such as crystal packing, solubility, and binding affinity to other molecules. MD simulations can provide a detailed atomistic view of these interactions and their dynamics, which is essential for understanding the macroscopic properties of materials containing 4,5-Difluoro-9,10-dihydrophenanthrene.

Quantum Chemical Topology and Intermolecular Interactions Analysis

The intricate network of interactions within and between molecules of 4,5-Difluoro-9,10-dihydrophenanthrene can be elucidated through various quantum chemical topology and intermolecular interaction analysis methods. These techniques partition the electron density to define atomic properties and characterize chemical bonds and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

In a hypothetical QTAIM analysis, the (3, -1) bond critical points (BCPs) would be located and analyzed for all covalent bonds, including C-C, C-H, and C-F bonds. The electron density (ρ) and its Laplacian (∇²ρ) at these points would provide quantitative measures of bond strength and type. For instance, the C-F bonds are expected to exhibit characteristics of polar covalent bonds. Furthermore, QTAIM could identify weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces, which are crucial for understanding the crystal packing and condensed-phase behavior of the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and reactivity by analyzing the electron density in terms of localized orbitals. For 4,5-Difluoro-9,10-dihydrophenanthrene, NBO analysis would provide insights into hybridization, atomic charges, and delocalization of electron density through hyperconjugative interactions.

The analysis would likely reveal the sp² hybridization of the aromatic carbon atoms and sp³ hybridization for the carbons in the dihydrophenanthrene bridge. The fluorine atoms, being highly electronegative, would exhibit significant negative natural charges. A key aspect of the NBO analysis would be the investigation of hyperconjugative interactions, such as those between filled bonding orbitals (e.g., C-C or C-H) and empty antibonding orbitals (e.g., σ* or π*) of adjacent bonds. These interactions play a crucial role in stabilizing the molecular structure. For instance, interactions involving the C-F bonds could influence the conformation and reactivity of the molecule.

Interacting Quantum Atoms (IQA) Analysis

The Interacting Quantum Atoms (IQA) approach is an energy partitioning method that decomposes the total energy of a system into intra-atomic and interatomic contributions. academie-sciences.frresearchgate.net This method provides a detailed picture of the energetic components of chemical bonds and non-covalent interactions. An IQA analysis of 4,5-Difluoro-9,10-dihydrophenanthrene would quantify the covalent and electrostatic contributions to its intramolecular and intermolecular interactions.

The analysis would yield the self-energies of each atom and the interaction energies between all pairs of atoms. The interaction energy can be further decomposed into classical electrostatic (Coulombic) and quantum-mechanical exchange-correlation components. This would allow for a precise quantification of the nature of the C-F bond, detailing the balance between its covalent and ionic character. Furthermore, IQA could be employed to study intermolecular dimers or clusters of 4,5-Difluoro-9,10-dihydrophenanthrene, providing a quantitative understanding of the forces governing its aggregation in the solid state.

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) modeling encompasses a range of techniques used to predict the biological activity of chemical compounds based on their molecular structure. These methods are instrumental in drug discovery and toxicology for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a class of compounds like dihydrophenanthrene derivatives, QSAR studies can be invaluable. For instance, in silico investigations of dihydrophenanthrene derivatives as potential inhibitors of SARS-CoV-2 have been conducted using QSAR methodologies. mdpi.com

A typical QSAR study on 4,5-Difluoro-9,10-dihydrophenanthrene and its analogues would involve the following steps:

Data Set Preparation: A collection of dihydrophenanthrene derivatives with experimentally determined biological activities (e.g., inhibitory concentrations) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated for each molecule. For 4,5-Difluoro-9,10-dihydrophenanthrene, descriptors related to its fluorine substitution, such as electronegativity and polarizability, would be particularly relevant.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a regression model that links the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of 4,5-Difluoro-9,10-dihydrophenanthrene, thereby guiding the design of more potent compounds.

Table 1: Representative Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Relevance to 4,5-Difluoro-9,10-dihydrophenanthrene |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic molecular properties influencing bioavailability. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Important for receptor binding and transport. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Reflect the electronic properties and reactivity of the molecule. The fluorine atoms significantly impact these properties. |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 4,5-Difluoro-9,10-dihydrophenanthrene, to a macromolecular target, typically a protein.

In a molecular docking study, the three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand, 4,5-Difluoro-9,10-dihydrophenanthrene, would be placed in the binding site of the protein, and various conformational poses would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Studies on other dihydrophenanthrene derivatives have utilized molecular docking to investigate their potential as inhibitors for various enzymes, including those relevant to SARS-CoV-2. mdpi.com For 4,5-Difluoro-9,10-dihydrophenanthrene, potential protein targets could be explored based on the known biological activities of similar compounds. The docking results would provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, which can guide the rational design of analogues with improved binding affinity.

Table 2: Key Steps in a Molecular Docking Workflow

| Step | Description | Example Application for 4,5-Difluoro-9,10-dihydrophenanthrene |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the protein of interest. | Selecting a relevant protein target (e.g., a viral protease or a cancer-related kinase) and preparing its structure for docking. |

| 2. Ligand Preparation | Generating a low-energy 3D conformation of the ligand. | Building the 3D structure of 4,5-Difluoro-9,10-dihydrophenanthrene and optimizing its geometry. |

| 3. Docking Simulation | Sampling different orientations and conformations of the ligand within the protein's binding site. | Using docking software to place 4,5-Difluoro-9,10-dihydrophenanthrene into the active site of the target protein. |

| 4. Scoring and Analysis | Evaluating the binding poses using a scoring function and analyzing the intermolecular interactions. | Ranking the docked poses based on their predicted binding affinity and visualizing the interactions between the fluorine atoms and other parts of the molecule with the protein residues. |

Intermolecular Interactions and Supramolecular Chemistry

Halogen Bonding Involving Fluorine

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. While more commonly observed with heavier halogens like iodine and bromine, the potential for fluorine to participate in such interactions is a subject of ongoing investigation. In the context of 4,5-Difluoro-9,10-dihydrophenanthrene, the carbon-bound fluorine atoms are generally considered poor halogen bond donors due to fluorine's high electronegativity and low polarizability, which typically results in a less positive σ-hole compared to other halogens.

However, the electronic environment of the molecule can modulate this property. The presence of the aromatic system and the specific substitution pattern can influence the electrostatic potential around the fluorine atoms. In highly electron-deficient environments, the σ-hole on a fluorine atom can become sufficiently positive to interact with a Lewis base. Theoretical studies on other fluorinated organic molecules have explored this possibility, though it remains a weaker and less common interaction compared to those involving heavier halogens. For 4,5-Difluoro-9,10-dihydrophenanthrene, significant halogen bonding involving the fluorine atoms as the donors is not expected to be a primary driving force in its crystal packing, though it cannot be entirely discounted without specific crystallographic evidence.

Carbon-Hydrogen...Fluorine-Carbon (C-H...F-C) Hydrogen Bonding and Related Interactions

A more prominent interaction involving the fluorine atoms in 4,5-Difluoro-9,10-dihydrophenanthrene is the C-H...F-C hydrogen bond. This is a type of weak hydrogen bond where an activated C-H group acts as the donor and the organic fluorine acts as the acceptor. The substitution of hydrogen with fluorine increases the acidity of the aromatic C-H protons, making them better hydrogen bond donors. acs.org

In the crystal lattice of fluorinated polycyclic aromatic hydrocarbons (PAHs), these C-H...F interactions are often numerous and play a crucial, structure-directing role. oup.comrsc.org For instance, studies on fluorinated picenes, which are structurally related to phenanthrene (B1679779), have revealed that molecules can be linked into dimers through C-H...F interactions with H...F distances of approximately 2.54 Å to 2.60 Å. oup.com These distances are shorter than the sum of the van der Waals radii of hydrogen and fluorine (around 2.67 Å), indicating a significant attractive interaction. It is highly probable that similar C-H...F-C linkages are critical in the solid-state architecture of 4,5-Difluoro-9,10-dihydrophenanthrene, connecting adjacent molecules. The energy of these interactions is typically in the range of 2-5 kJ/mol. researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| H...F Distance | 2.54 - 2.60 Å | Shorter than the sum of van der Waals radii, indicating a notable interaction. |

| Interaction Energy | 2 - 5 kJ/mol | Classifies it as a weak, yet structurally significant, hydrogen bond. |

| C-H...F Angle | > 120° | Shows a preference for linearity, a characteristic of hydrogen bonds. |

Pi-Pi (π-π) Stacking Interactions

The introduction of fluorine atoms directly onto the aromatic core of phenanthrene significantly modifies its π-system and, consequently, its π-π stacking behavior. Unsubstituted PAHs like phenanthrene often adopt a herringbone (edge-to-face) packing arrangement in the solid state. uky.edunih.gov However, fluorination can fundamentally alter this preference.

Partial fluorination of aromatic systems can lead to face-to-face columnar stacking. uky.edu This is attributed to favorable electrostatic interactions between the electron-rich regions of one molecule and the electron-deficient, fluorinated regions of an adjacent, stacked molecule. This "Arene-Perfluoroarene" type interaction principle can operate within a single, partially fluorinated compound, promoting a head-to-tail stacking arrangement to maximize electrostatic attraction. Studies on substituted benzene (B151609) dimers have shown that fluorobenzene (B45895) binds more strongly than benzene in a sandwich configuration, a phenomenon attributed to both electrostatic and dispersion forces. All substituted dimers, including fluorobenzene, were found to bind more strongly than the unsubstituted benzene dimer.

For 4,5-Difluoro-9,10-dihydrophenanthrene, the two fluorine atoms create an electron-deficient region on one side of the aromatic system. This electronic asymmetry is expected to favor a displaced face-to-face or parallel-displaced stacking geometry over the herringbone structure of its non-fluorinated counterpart, thereby enhancing π-orbital overlap between adjacent molecules.

| System | Typical Packing Motif | Driving Force |

|---|---|---|

| Non-fluorinated PAHs (e.g., Phenanthrene) | Herringbone (Edge-to-Face) | Quadrupolar interactions |

| Partially Fluorinated PAHs | Face-to-Face or Parallel-Displaced | Enhanced electrostatic and dispersion interactions (Arene-Perfluoroarene effect) |

Influence of Fluorine on Crystal Packing and Supramolecular Architectures

The substitution of hydrogen with fluorine can dramatically alter crystal packing motifs. In some cases, this modification changes the packing from a π-stacking arrangement to a herringbone one, contrary to the general trend, due to specific changes in the electrostatic potential that alter the relative orientation of molecules. rsc.org More commonly, however, partial fluorination in PAHs disrupts the typical herringbone packing and promotes the formation of columnar, face-to-face stacks. uky.edu

The structure-directing role of C-H...F interactions is paramount in organizing these stacks. oup.com While the π-π interactions define the columnar arrangement, the weaker but numerous C-H...F bonds act as intermolecular "glue," providing stability and directionality to the aggregation of neighboring stacks. rsc.org Therefore, the supramolecular architecture of 4,5-Difluoro-9,10-dihydrophenanthrene is likely a synergistic result of electrostatically-driven π-stacking and a network of C-H...F hydrogen bonds, leading to a densely packed and stable crystalline structure distinct from the non-fluorinated parent compound.

Reactivity and Reaction Mechanisms of 4,5 Difluoro 9,10 Dihydrophenanthrene Derivatives

Oxidative Dehydrogenation to Phenanthrenes

The conversion of a 9,10-dihydrophenanthrene (B48381) scaffold to its corresponding fully aromatic phenanthrene (B1679779) is a common and important transformation. In the case of 4,5-difluoro-9,10-dihydrophenanthrene, this oxidative dehydrogenation leads to the formation of 4,5-difluorophenanthrene. While specific studies on the oxidative dehydrogenation of 4,5-difluoro-9,10-dihydrophenanthrene are not extensively documented in the literature, the reaction can be inferred to proceed through mechanisms analogous to those established for other dihydrophenanthrenes and related dihydroaromatic compounds. rsc.orgacs.org

Common reagents employed for such transformations include quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often in the presence of a catalytic amount of a radical initiator or a co-catalyst system. mdpi.comquora.com The reaction mechanism is believed to involve a hydride transfer from the 9- or 10-position of the dihydrophenanthrene to the oxidant, generating a carbocation intermediate. Subsequent deprotonation and further oxidation lead to the formation of the aromatic phenanthrene ring system.

Anodic oxidation provides an alternative electrochemical approach for the dehydrogenation of dihydrophenanthrenes. rsc.org This method involves the direct removal of electrons from the dihydrophenanthrene molecule at an electrode surface, initiating a cascade of reactions that result in the formation of the corresponding phenanthrene.

The general transformation can be represented as follows:

Functionalization of the Dihydrophenanthrene Core

The functionalization of the 4,5-difluoro-9,10-dihydrophenanthrene core can be approached through several strategies, including catalytic methods targeting C-H bonds and substitution reactions at the peripheral aromatic positions.

Catalytic Functionalization

Modern synthetic methodologies, particularly those involving transition metal catalysis, offer powerful tools for the direct functionalization of C-H bonds. nih.govbeilstein-journals.orgnih.gov While specific applications to 4,5-difluoro-9,10-dihydrophenanthrene are not widely reported, palladium-catalyzed reactions are known to be effective for the functionalization of dihydrophenanthrene and other polycyclic aromatic hydrocarbons. espublisher.comespublisher.com

These reactions often employ a directing group to achieve site-selectivity. In the absence of a directing group, the inherent reactivity of the C-H bonds, influenced by steric and electronic factors, will govern the position of functionalization. For 4,5-difluoro-9,10-dihydrophenanthrene, the benzylic C-H bonds at the 9- and 10-positions are expected to be more reactive towards certain catalytic systems compared to the aromatic C-H bonds.

Table 1: Potential Catalytic C-H Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Potential Product |

| Arylation | Pd(OAc)₂ / Ligand | 9-Aryl-4,5-difluoro-9,10-dihydrophenanthrene |

| Alkenylation | [RhCp*Cl₂]₂ | 9-Alkenyl-4,5-difluoro-9,10-dihydrophenanthrene |

| Amination | Pd(OAc)₂ / Oxidant | 9-Amino-4,5-difluoro-9,10-dihydrophenanthrene |

Substitution Reactions at Peripheral Positions

Electrophilic Aromatic Substitution: The fluorine atoms are ortho, para-directing yet deactivating groups in electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.orgyoutube.com This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. The inductive effect generally slows down the reaction rate compared to unsubstituted benzene (B151609). However, the resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atoms. In the case of 4,5-difluoro-9,10-dihydrophenanthrene, this would direct electrophiles to positions 3, 6, 2, and 7. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can activate the aromatic rings towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms. masterorganicchemistry.comsemanticscholar.org This type of reaction is less common for simple aromatic hydrocarbons but can be facilitated by the presence of strong electron-withdrawing groups.

Role of Fluorine in Reaction Selectivity and Pathway Determination

The fluorine atoms at the 4- and 5-positions of the dihydrophenanthrene core play a crucial role in determining the selectivity and pathways of various reactions. nih.govresearchgate.net

In electrophilic aromatic substitution , as mentioned previously, the fluorine atoms act as ortho, para-directors. minia.edu.eglibretexts.org This directing effect arises from the ability of the fluorine lone pairs to stabilize the arenium ion intermediate through resonance when the electrophile attacks at the ortho or para positions. While fluorine is generally deactivating due to its strong inductive effect, in some cases, it can be considered an activating substituent for substitution at the para position. acs.orgacs.org

The steric bulk of the fluorine atoms can also influence reaction selectivity by hindering attack at adjacent positions. This steric hindrance, combined with the electronic directing effects, can lead to high regioselectivity in functionalization reactions.

In reactions involving the dihydrophenanthrene core, the electron-withdrawing nature of the fluorine atoms can influence the stability of intermediates. For instance, in the oxidative dehydrogenation, the fluorine atoms would destabilize a carbocation intermediate at the adjacent benzylic position, potentially affecting the reaction rate and mechanism.

Table 2: Influence of Fluorine on Reaction Selectivity

| Reaction Type | Role of Fluorine | Predicted Outcome |

| Electrophilic Nitration | Ortho, para-director | Substitution primarily at positions 2, 3, 6, and 7 |

| Friedel-Crafts Acylation | Deactivating, ortho, para-director | Slower reaction rate, substitution at positions 2, 3, 6, and 7 |

| Nucleophilic Attack | Activates ortho/para positions | Potential for substitution at positions adjacent to fluorine |

Mechanistic Investigations of Carbon-Fluorine (C-F) Bond Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage typically requires harsh conditions or specific catalytic activation. mdpi.comnih.gov Mechanistic investigations into C-F bond transformations in fluorinated aromatic compounds are an active area of research. nih.govresearchgate.net

While direct C-F bond transformations of 4,5-difluoro-9,10-dihydrophenanthrene are not commonly reported, insights can be gained from studies on other fluoroaromatic compounds. Transition metal-mediated C-F bond activation is a promising strategy. mdpi.com This can occur through various mechanisms, including oxidative addition of the C-F bond to a low-valent metal center, or through concerted metallation-deprotonation pathways.

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanisms of C-F bond cleavage. nih.govchinesechemsoc.org These studies can provide valuable information on transition state energies and reaction pathways, aiding in the rational design of catalysts for C-F bond functionalization.

Enzymatic C-F bond cleavage is another emerging area of research, with some metalloenzymes showing the ability to mediate the defluorination of aromatic compounds. nih.gov These biocatalytic approaches offer the potential for highly selective and environmentally benign C-F bond transformations.

Exploration of Fluorinated Dihydrophenanthrene Scaffolds in Advanced Materials Research

Potential in Organic Electronics

The integration of fluorine into polycyclic aromatic hydrocarbons (PAHs) like the dihydrophenanthrene system is a well-established strategy to enhance performance in organic electronic devices. oup.comrsc.org Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can lead to improved air stability by increasing resistance to oxidation and can facilitate more efficient electron injection, making such materials promising for n-type or ambipolar semiconductors. oup.comrsc.org

Charge Transport Characteristics (Theoretical)

While specific theoretical studies exclusively on 4,5-Difluoro-9,10-dihydrophenanthrene are not widely available, the effects of fluorination on charge transport in similar aromatic systems have been extensively modeled using methods like Density Functional Theory (DFT). spast.orgresearchgate.net These studies provide a strong basis for predicting its behavior.

The introduction of fluorine atoms is known to significantly impact several key parameters governing charge transport:

Reorganization Energy (λ): Fluorination can suppress high-frequency vibrational modes, which may lead to a reduction in the reorganization energy. arxiv.org A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules.

Transfer Integral (V): The electronic coupling between adjacent molecules, or transfer integral, is highly sensitive to molecular packing. Fluorine substitution can promote favorable π-π stacking arrangements through non-covalent interactions like C–H···F bonds, potentially enhancing the transfer integral. rsc.orgmdpi.com However, in some cases, fluorination can alter the packing motif from π-stacking to a herringbone arrangement, a change that does not necessarily impede charge transport and can even slightly increase theoretical electron mobility. rsc.org

Molecular Packing: The crystal packing of fluorinated PAHs is a critical determinant of bulk charge mobility. Perfluorination of oligoacenes has been shown to cause significant changes in crystalline packing, leading to large conduction bandwidths and low effective masses for both holes and electrons. acs.org The specific placement of fluorine in 4,5-Difluoro-9,10-dihydrophenanthrene likely induces a unique packing structure that influences its charge transport capabilities.

Theoretical calculations on various phenanthrene (B1679779) derivatives have shown that charge mobility can range from 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org Phenanthrene derivatives have also been designed as bifunctional materials exhibiting both strong solid-state emission and high hole mobility, with measured values reaching up to 1.6 cm²V⁻¹s⁻¹. researcher.life

Table 1: Theoretical Charge Transport Parameters Influenced by Fluorination

| Parameter | General Effect of Fluorination | Implication for 4,5-Difluoro-9,10-dihydrophenanthrene |

|---|---|---|

| HOMO/LUMO Energy | Lowers energy levels rsc.org | Increased air stability, potentially improved electron injection. |

| Reorganization Energy (λ) | Can be reduced arxiv.org | Potentially faster charge transfer rates. |

| Transfer Integral (V) | Can be enhanced via improved π-stacking mdpi.com | Potentially higher charge carrier mobility. |

| Crystal Packing | Significantly altered rsc.orgacs.org | The specific packing motif will be a key determinant of bulk mobility. |

Optical Properties and Photoluminescence (Theoretical and Experimental)

The optical properties of fluorinated aromatic compounds are of significant interest for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov Experimental and theoretical studies on related fluorinated phenacenes and other PAHs provide insight into the expected behavior of 4,5-Difluoro-9,10-dihydrophenanthrene.

Fluorination typically induces a redshift in both the absorption and fluorescence spectra compared to the non-fluorinated parent molecules. beilstein-journals.org For instance, a series of newly synthesized fluorophenanthrene derivatives demonstrated strong fluorescence in the blue region of the visible spectrum, making them potential candidates for OLED technology. researchgate.net DFT calculations on phenanthroimidazole derivatives, which share the phenanthrene core, predict their potential use in OLEDs due to moderate energy gaps. ppor.az

The introduction of fluorine can also enhance solid-state luminescence. nih.govresearchgate.net This is partly because fluorination can create well-separated molecular packing arrangements that slow down intermolecular charge and energy transfer, thus preserving the electronic excitation and promoting efficient fluorescence. researchgate.net Copolymers incorporating rigid, fluorinated units like 9,10-dicyanophenanthrene have been used in OLEDs to produce bright greenish-blue emission. mdpi.com

Table 2: Expected Optical and Photoluminescence Properties

| Property | General Effect of Fluorination | Expected Characteristics for 4,5-Difluoro-9,10-dihydrophenanthrene |

|---|---|---|

| Absorption (UV-Vis) | Redshift compared to parent compound beilstein-journals.org | Absorption maxima likely shifted to longer wavelengths. |

| Photoluminescence (PL) | Strong fluorescence, often in the blue-green region researchgate.netmdpi.com | Potential for strong solid-state emission, color dependent on substitution. |

| HOMO-LUMO Gap | Generally narrowed researchgate.net | Tunable electronic properties for optoelectronic applications. |

| Quantum Yield | Can be enhanced in the solid state researcher.liferesearchgate.net | Potentially high solid-state photoluminescence quantum yield. |

Application in Liquid Crystalline Materials

The 9,10-dihydrophenanthrene (B48381) structure has been identified as a valuable core for creating liquid crystals. Its non-planar, bridged biphenyl-like structure provides a unique geometry for inducing mesomorphic behavior. Research has shown that azomethine derivatives prepared from 2-amino-9,10-dihydrophenanthrene (B8374235) can form nematic mesophases. These derivatives exhibit lower phase transition temperatures and significantly increased nematic mesophase temperature ranges compared to analogous biphenyl (B1667301) compounds, which is advantageous for display device applications.

Furthermore, synthetic routes have been developed specifically for 4,5-disubstituted 9,10-dihydrophenanthrene derivatives intended for liquid crystal applications. researchgate.net By attaching different functional groups at the 4 and 5 positions, researchers can systematically tune the molecule's shape, polarity, and intermolecular interactions to control the formation and properties of liquid crystalline phases. The introduction of fluorine at these positions would be a logical extension of this work, leveraging fluorine's unique steric and electronic properties to fine-tune the mesogenic behavior of these materials.

Integration into Polymer Systems

The incorporation of dihydrophenanthrene scaffolds into polymer backbones is a promising strategy for developing new functional materials. While direct polymerization of 4,5-Difluoro-9,10-dihydrophenanthrene is not extensively documented, studies on related structures provide a clear precedent. For example, copolymers of fluorene (B118485) with 9,10-dicyanophenanthrene have been synthesized via Suzuki polycondensation for use in OLEDs. mdpi.com These polymers benefit from the rigidity and electronic properties of the phenanthrene unit.

Similarly, 9,10-azaboraphenanthrene-containing monomers have been synthesized and polymerized. semanticscholar.org These polymers are soluble in common organic solvents, can be processed into thin films, and exhibit notable fluorescence properties that can be modulated by external stimuli, demonstrating their potential as chemical sensors. semanticscholar.org Given these examples, 4,5-Difluoro-9,10-dihydrophenanthrene could be functionalized to create monomers for polymerization, leading to polymers with enhanced thermal stability, specific optoelectronic properties, and improved processability conferred by the fluorinated scaffold.

Modulation of Molecular Properties via Fluorination for Material Applications

The strategic placement of fluorine atoms on the 9,10-dihydrophenanthrene core is a powerful method for modulating its intrinsic molecular properties for targeted material applications.

Electronic Properties: As discussed, the high electronegativity of fluorine lowers the HOMO and LUMO energy levels. oup.com This enhances oxidative stability and can shift the material's charge-carrying character from p-type toward n-type or ambipolar, a crucial aspect in the design of organic semiconductors. oup.comrsc.org

Intermolecular Interactions: Fluorination introduces the possibility of non-covalent interactions such as C–F···H, C–F···F, and C–F···π interactions. mdpi.com These forces can direct molecular self-assembly and enforce specific crystal packing motifs, such as enhanced π-stacking, which is often beneficial for charge transport. mdpi.com

Solubility and Processability: The introduction of fluorine can increase the solubility of PAHs in organic solvents. researchgate.net For example, fluorinated picenes show significantly higher solubility in THF compared to the parent picene. researchgate.net This is a critical advantage for solution-based processing techniques like spin-coating and printing, which are essential for fabricating large-area electronic devices.

Backbone Planarity and Conjugation: In conjugated polymers, fluorination can enhance the planarity of the polymer backbone. rsc.org This improved coplanarity leads to better electronic delocalization, a more quinoid-like structure, and reduced bond length alternation, which collectively contribute to improved charge transport properties. rsc.org